![molecular formula C8H6ClF3N2O2 B2683925 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxyacetamide CAS No. 338407-14-0](/img/structure/B2683925.png)
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of trifluoromethylpyridines involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block . The chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Molecular Structure Analysis
The molecular formula of this compound is C8H8ClF3N2 . It contains a pyridine ring with a trifluoromethyl group and a chlorine atom attached to it .Chemical Reactions Analysis
This compound participates in various chemical reactions. For instance, it participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine . The intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 210.58 g/mol . The presence of a fluorine atom and a pyridine in its structure bestows many of the distinctive physical–chemical properties observed in this class of compounds .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Hydrogen Bonding Analysis
A study focusing on the crystal structure and hydrogen bonding of related trifluoroacetyloxime substituted compounds provides insights into the structural behavior of compounds with similar trifluoromethyl groups. Such studies, exemplified by the investigation of 3-trifluoroacetyloxime substituted 7-acetamido-2-aryl-5-bromoindoles, reveal the significance of hydrogen bonding networks and π-stacking interactions in determining molecular and crystal structures. These structural analyses are crucial for understanding the behavior of complex molecules, potentially including 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxyacetamide, in various environments (Mphahlele, 2018).
Synthesis and Biological Activity
Research into the synthesis and biological activity of compounds with similar structures, such as substituted N-(thieno[2,3-b]pyridine-3-yl)acetamides, has shown some compounds to possess strong herbicide antidotes. This suggests the potential for this compound and related molecules to contribute to agricultural chemical development, underlining the importance of synthetic chemistry in creating functionally diverse and biologically active compounds (Dotsenko et al., 2019).
Anticancer Properties
The design, synthesis, and characterization of novel compounds bearing the pyridin-3-yl motif, similar to the core structure of this compound, have been explored for their anticancer properties. These studies highlight the potential of structurally related compounds in contributing to the development of new anticancer agents, demonstrating the critical role of chemical synthesis in the discovery of therapeutic agents (Vinayak et al., 2014).
Environmental and Health Applications
The development of methods for the high-throughput determination of urinary metabolites of pyrethroids indicates the relevance of chemical analysis techniques in environmental and health studies. Such methodologies can potentially be applied to the analysis of metabolites related to the exposure of compounds like this compound, providing essential data for risk assessment and the study of environmental pollutants (Ueda et al., 2018).
Synthesis and Application in Organic Chemistry
In the context of organic synthesis, the exploration of reactions involving trifluoroacetamide with alkenes and dienes highlights the versatility of compounds containing the trifluoroacetamide group in chemical transformations. This research underscores the broad applicability of such compounds in synthesizing diverse organic molecules, potentially extending to the synthesis and functionalization of this compound (Shainyan et al., 2015).
Wirkmechanismus
The presence of a fluorine atom and a carbon-containing pyridine in this compound are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds . This compound and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds .
Safety and Hazards
Zukünftige Richtungen
The demand for trifluoromethylpyridine derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the development of new compounds using this molecule as a building block is expected to continue in the future .
Eigenschaften
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2O2/c9-5-1-4(8(10,11)12)3-13-6(5)2-7(15)14-16/h1,3,16H,2H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNRXTDDQJYUHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CC(=O)NO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

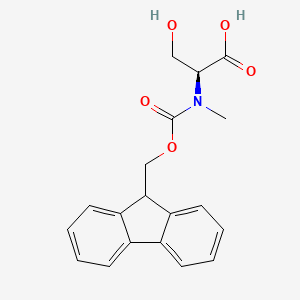
![N-(2-fluorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2683844.png)
![9-[(2,5-Dimethylphenyl)methyl]-5-methyl-3-(4-methylphenyl)-5,7,9-trihydro-1,2, 4-triazolo[3,4-i]purine-6,8-dione](/img/structure/B2683846.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2683849.png)
![4-[(3-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2683850.png)
(prop-2-yn-1-yl)amine](/img/structure/B2683853.png)
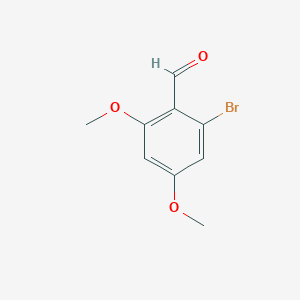

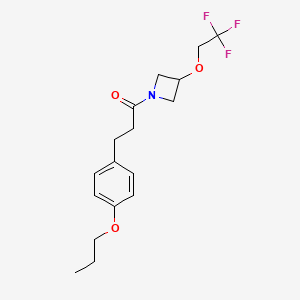
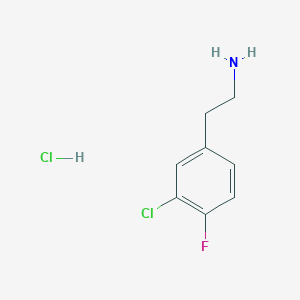
![(E)-methyl 2-(6-ethyl-2-((4-tosylbutanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2683861.png)
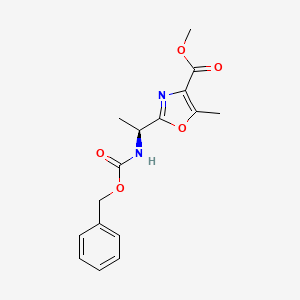
![5,5-dibenzyl-3-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}imidazolidine-2,4-dione](/img/structure/B2683863.png)
